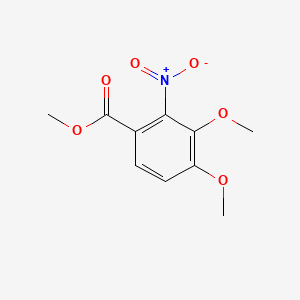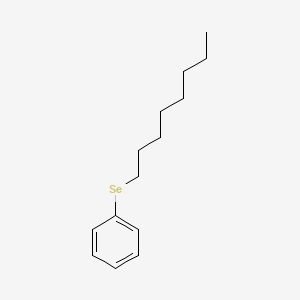
2-Ethylideneoxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylideneoxirane is a type of epoxide, also known as an oxirane. Epoxides are three-membered cyclic ethers with one oxygen atom and two carbon atoms. These compounds are known for their high reactivity due to the ring strain in their structure. This compound is a derivative of ethylene oxide, where an ethylidene group is attached to the oxirane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylideneoxirane can be synthesized through several methods, including:
Oxidation of Alkenes: One common method involves the oxidation of alkenes using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid. The reaction proceeds via a concerted mechanism, where the oxygen atom from the peroxyacid is added to the alkene, forming the epoxide ring.
Base-Catalyzed Epoxidation: Another method involves the treatment of alkenes with a base, such as sodium hydroxide, in the presence of hydrogen peroxide. This method is particularly useful for synthesizing epoxides from more complex alkenes.
Industrial Production Methods
On an industrial scale, epoxides like this compound are typically produced through the catalytic oxidation of ethylene by air . This method is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Ethylideneoxirane undergoes various types of chemical reactions, including:
Ring-Opening Reactions: Due to the ring strain, epoxides readily undergo ring-opening reactions.
Substitution Reactions: Epoxides can also undergo substitution reactions, where the oxygen atom is replaced by another group.
Common Reagents and Conditions
Acidic Conditions: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Basic Conditions: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Oxidizing Agents: Peroxycarboxylic acids (e.g., mCPBA), hydrogen peroxide (H2O2)
Major Products Formed
Diols: Formed from the ring-opening of epoxides in the presence of water or alcohols.
Halohydrins: Formed from the reaction of epoxides with hydrogen halides.
Scientific Research Applications
2-Ethylideneoxirane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds. Its high reactivity makes it a valuable building block for complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides. It serves as a model compound to understand the mechanisms of epoxide hydrolases.
Mechanism of Action
The mechanism of action of 2-Ethylideneoxirane involves its high reactivity due to the ring strain in the epoxide ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved include:
Nucleophilic Attack: The oxygen atom in the epoxide ring is electron-deficient, making it an attractive target for nucleophiles.
Electrophilic Addition: The compound can also undergo electrophilic addition reactions, where an electrophile adds to the carbon-carbon double bond in the ethylidene group.
Comparison with Similar Compounds
2-Ethylideneoxirane can be compared with other similar compounds, such as:
Ethylene Oxide: The simplest epoxide, used extensively in the production of ethylene glycol and other chemicals.
Propylene Oxide: Another common epoxide, used in the production of polyether polyols for polyurethane foams.
Butylene Oxide: Used in the production of surfactants and as a solvent.
Uniqueness
This compound is unique due to the presence of the ethylidene group, which provides additional reactivity and versatility in chemical reactions compared to simpler epoxides like ethylene oxide and propylene oxide.
List of Similar Compounds
- Ethylene Oxide
- Propylene Oxide
- Butylene Oxide
Properties
CAS No. |
66202-65-1 |
|---|---|
Molecular Formula |
C4H6O |
Molecular Weight |
70.09 g/mol |
IUPAC Name |
2-ethylideneoxirane |
InChI |
InChI=1S/C4H6O/c1-2-4-3-5-4/h2H,3H2,1H3 |
InChI Key |
VVVMWBWXKNRXDI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


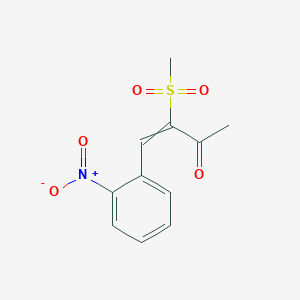

![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
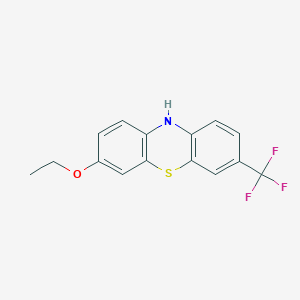

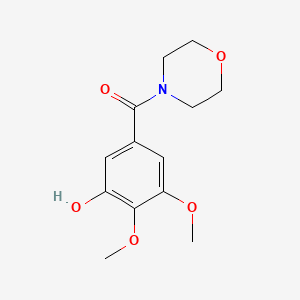
![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
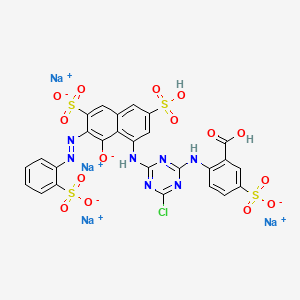
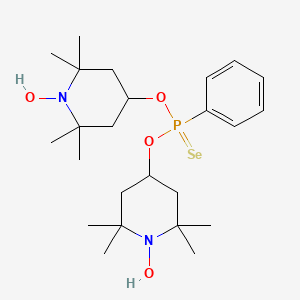
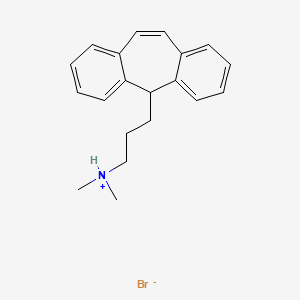

![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
